molecular formula C7H4ClF5OS B1431419 2-Chloro-5-(pentafluorosulfur)benzaldehyde CAS No. 1431329-76-8

2-Chloro-5-(pentafluorosulfur)benzaldehyde

Cat. No. B1431419
M. Wt: 266.62 g/mol
InChI Key: SWBTYNKTVFWDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(pentafluorosulfur)benzaldehyde (2C5PFB) is an organic compound that belongs to the class of aryl aldehydes and has a molecular formula of C7H3ClF5O2S. It is a colorless solid that is soluble in water and organic solvents. 2C5PFB has been widely used in scientific research due to its unique properties and its ability to act as a catalyst in various reactions.

Scientific Research Applications

2-Chloro-5-(pentafluorosulfur)benzaldehyde has been widely used in scientific research due to its unique properties and its ability to act as a catalyst in various reactions. It has been used as a reagent for the synthesis of various organic compounds, such as 2-chloro-4-fluorobenzaldehyde, 4-chloro-2-fluorobenzaldehyde and 4-chloro-2-methylbenzaldehyde. Additionally, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as mebendazole and niclosamide.

Mechanism Of Action

2-Chloro-5-(pentafluorosulfur)benzaldehyde acts as a catalyst in various reactions due to its ability to form a reactive intermediate. The intermediate is formed when the aldehyde group of the 2-Chloro-5-(pentafluorosulfur)benzaldehyde reacts with a nucleophile, such as an amine or an alcohol, to form an enolate. The enolate then reacts with a second nucleophile to form the desired product.

Biochemical And Physiological Effects

2-Chloro-5-(pentafluorosulfur)benzaldehyde has not been studied for its biochemical and physiological effects. However, due to its ability to act as a catalyst in various reactions, it is possible that it could have an effect on biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

2-Chloro-5-(pentafluorosulfur)benzaldehyde has many advantages for use in lab experiments. It is inexpensive and readily available, and it is soluble in water and organic solvents. Additionally, it can act as a catalyst in various reactions, making it a useful reagent in synthetic organic chemistry. One limitation of 2-Chloro-5-(pentafluorosulfur)benzaldehyde is that it can be toxic if inhaled, so it should be handled with care in the lab.

Future Directions

Future research on 2-Chloro-5-(pentafluorosulfur)benzaldehyde should focus on its biochemical and physiological effects as well as its potential applications in various fields. Additionally, further research should be conducted on its use as a catalyst in various reactions, as well as its potential for use in the synthesis of pharmaceuticals. Finally, further research should be conducted on the safety and toxicity of 2-Chloro-5-(pentafluorosulfur)benzaldehyde to ensure its safe use in lab experiments.

properties

IUPAC Name

2-chloro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBTYNKTVFWDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(pentafluorosulfur)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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